molecular formula C6H11NO4 B13524403 Iminodiacetic acid ethylester

Iminodiacetic acid ethylester

Cat. No.: B13524403
M. Wt: 161.16 g/mol
InChI Key: VVKZCUGDWOHEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iminodiacetic acid ethylester is an organic compound that belongs to the class of iminodiacetic acids. It is characterized by the presence of an ethyl ester group attached to the iminodiacetic acid structure. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iminodiacetic acid ethylester typically involves the esterification of iminodiacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:

HN(CH2COOH)2+C2H5OHHN(CH2COOC2H5)2+H2O\text{HN(CH}_2\text{COOH)}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{HN(CH}_2\text{COOC}_2\text{H}_5\text{)}_2 + \text{H}_2\text{O} HN(CH2​COOH)2​+C2​H5​OH→HN(CH2​COOC2​H5​)2​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Iminodiacetic acid ethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Iminodiacetic acid.

    Reduction: Iminodiacetic acid ethyl alcohol.

    Substitution: Various substituted iminodiacetic acid derivatives.

Scientific Research Applications

Iminodiacetic acid ethylester has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is employed in the study of metal ion interactions with biomolecules.

    Medicine: Iminodiacetic acid derivatives are used in diagnostic imaging, particularly in hepatobiliary imaging.

    Industry: It is utilized in the synthesis of chelating agents and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of iminodiacetic acid ethylester involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the iminodiacetic acid structure act as electron donors, forming stable complexes with metal ions. This chelation process is crucial in various applications, including metal ion separation and purification.

Comparison with Similar Compounds

    Nitrilotriacetic acid: Another chelating agent with a similar structure but with an additional carboxymethyl group.

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a more complex structure and higher chelating capacity.

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with even more donor atoms, providing stronger metal ion binding.

Uniqueness: Iminodiacetic acid ethylester is unique due to its specific structure, which allows for selective chelation of certain metal ions. Its ethyl ester group also provides distinct reactivity compared to other chelating agents, making it valuable in specific applications where other chelating agents may not be suitable.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-[(2-ethoxy-2-oxoethyl)amino]acetic acid

InChI

InChI=1S/C6H11NO4/c1-2-11-6(10)4-7-3-5(8)9/h7H,2-4H2,1H3,(H,8,9)

InChI Key

VVKZCUGDWOHEBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC(=O)O

Origin of Product

United States

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